2-Methyl-N-(2-propoxybenzyl)-2-propanamine
Description
Contextualization within Amine Chemistry and Structure-Based Research
Amines are a fundamental class of organic compounds derived from ammonia, characterized by a nitrogen atom with a lone pair of electrons. numberanalytics.com They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen. 2-Methyl-N-(2-propoxybenzyl)-2-propanamine is a secondary amine, featuring two organic substituents on the nitrogen atom: a tert-butyl group and a 2-propoxybenzyl group.
The field of structure-based research, a cornerstone of modern medicinal chemistry, investigates how the specific three-dimensional arrangement of atoms in a molecule dictates its biological activity. This discipline operates on the principle of structure-activity relationships (SAR), where systematic modifications to a chemical scaffold are made to understand their effect on pharmacological properties, such as receptor binding affinity and functional efficacy. nih.govbiomolther.org
The structure of this compound presents several key features for SAR analysis:
The Amine Core: The nitrogen atom's lone pair makes the molecule basic and capable of forming hydrogen bonds, which are critical for interactions with biological targets like receptors and enzymes.
The tert-Butyl Group: This bulky alkyl group (2-methyl-2-propanamine) provides significant steric hindrance around the nitrogen atom. In medicinal chemistry, such groups can influence a molecule's metabolic stability by shielding the amine from enzymatic degradation and can confer selectivity for specific receptor subtypes by preventing binding to sterically constrained pockets.
The N-Benzyl Group: The benzyl (B1604629) substituent is a common feature in pharmacologically active compounds. Its aromatic ring can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions.
The 2-Propoxy Substitution: The placement of a propoxy group (-OCH₂CH₂CH₃) at the ortho (2-position) of the benzyl ring is particularly significant. This alkoxy group modifies the electronic properties and lipophilicity of the benzyl ring and can act as a hydrogen bond acceptor. Its specific position and size can critically influence the molecule's orientation within a receptor's binding site.
Historical Perspective of Related Compound Classes in Academic Inquiry
The academic investigation of compounds related to this compound is rooted in the extensive history of phenethylamine (B48288) research. Phenethylamines are a broad class of compounds based on a core structure of a phenyl ring attached to an amino group via a two-carbon chain. wikipedia.org This class includes endogenous neurotransmitters (e.g., dopamine), hormones, and a vast array of synthetic compounds with diverse pharmacological activities, including stimulants, antidepressants, and hallucinogens. wikipedia.orgresearchgate.net
Historically, modifications to the phenethylamine scaffold have been a fertile ground for academic and pharmaceutical research. Early studies often focused on substitutions on the phenyl ring or the ethyl sidechain. For many years, N-substitution of phenethylamines with simple alkyl groups (like methyl or ethyl) was generally found to significantly diminish pharmacological activity at certain receptors. nih.gov
A significant shift in this understanding occurred with the discovery that substitution with larger, more complex groups, specifically N-benzyl moieties, could dramatically enhance biological activity. Research published in the early 21st century demonstrated that adding an N-benzyl group, and particularly an N-(2-methoxy)benzyl group, to certain phenethylamines could increase binding affinity and functional potency at serotonin (B10506) 5-HT₂A receptors by orders of magnitude. nih.gov This finding opened a new avenue of research, establishing N-benzyl phenethylamines as a class of high-potency ligands and valuable tools for neuroscience research. acs.org Concurrently, simpler related structures like N-benzyl-tert-butylamine have been recognized as versatile building blocks in pharmaceutical synthesis, often used as protected amines to facilitate complex chemical transformations. nbinno.comnbinno.com
Research Significance and Potential Academic Applications of this compound Studies
While specific published research findings on this compound are limited, its research significance can be inferred from the established principles of SAR and the known activity of closely related analogues. scbt.com The compound is available from commercial suppliers for research purposes, indicating its relevance to ongoing chemical and pharmacological investigations. scbt.com
Table 1: Physicochemical Properties of this compound This data is compiled from publicly available chemical databases and may be computationally derived.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| IUPAC Name | 2-methyl-N-(2-propoxybenzyl)propan-2-amine |
The primary potential academic application for this compound lies in the field of neuropharmacology, specifically in the study of serotonin receptors. Based on extensive research into N-benzyl phenethylamines, this compound can be hypothesized to be a potent ligand for 5-HT₂ family receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C). nih.govacs.org
Potential Research Applications Include:
Probing Receptor Structure and Function: The compound's unique combination of a 2-propoxybenzyl group and a tert-butylamine (B42293) moiety makes it a valuable tool for SAR studies. By comparing its binding affinity and functional activity to analogues with different alkoxy groups (e.g., methoxy (B1213986), ethoxy) or different N-alkyl substituents, researchers can map the steric and electronic requirements of receptor binding pockets. For example, studies have shown that N-benzyl substitution can dramatically improve both binding affinity and functional activity at 5-HT₂A receptors. nih.gov
Development of Selective Ligands: The precise substitutions on the N-benzyl ring are known to influence selectivity between different receptor subtypes. acs.org Academic studies could explore whether the 2-propoxy group on this compound confers a higher selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor, or vice versa. Such selective compounds are crucial for dissecting the distinct physiological roles of these receptors.
Radioligand Development for PET Imaging: High-affinity receptor ligands are often developed into radiolabeled tracers for Positron Emission Tomography (PET) imaging, a technique used to visualize and quantify receptors in the living brain. Given the high potencies observed in related N-benzyl phenethylamines, this compound could serve as a scaffold for the development of novel PET ligands to study serotonin receptor distribution and density in various neurological and psychiatric conditions. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[(2-propoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-10-16-13-9-7-6-8-12(13)11-15-14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBCWFPXDVWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Methyl N 2 Propoxybenzyl 2 Propanamine
Retrosynthetic Analysis and Key Precursor Identification for 2-Methyl-N-(2-propoxybenzyl)-2-propanamine
Retrosynthetic analysis of this compound involves disconnecting the molecule at key bonds to identify readily available starting materials. The most logical disconnection is at the carbon-nitrogen bond of the secondary amine, leading to two primary synthetic routes.
Figure 1: Retrosynthetic Disconnections for this compound
Disconnection A (Amine Alkylation Approach): This pathway involves the disconnection of the bond between the nitrogen atom and the benzyl (B1604629) group. This identifies 2-propoxybenzyl halide (e.g., bromide or chloride) and 2-methyl-2-propanamine (tert-butylamine) as the key precursors.
Disconnection B (Reductive Amination Approach): This route breaks the same C-N bond but envisions its formation via reductive amination. The precursors identified through this disconnection are 2-propoxybenzaldehyde (B1295663) and 2-methyl-2-propanamine.
These two primary approaches form the basis for the classical organic synthesis pathways discussed in the following sections.
Classical Organic Synthesis Pathways for this compound
Amine alkylation, a type of nucleophilic aliphatic substitution, is a fundamental method for the formation of C-N bonds. wikipedia.org In this strategy, the nitrogen atom of an amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide. wikipedia.org
For the synthesis of this compound, this would involve the reaction of 2-methyl-2-propanamine with a 2-propoxybenzyl halide.
Reaction Scheme:
A significant challenge in amine alkylation is the potential for overalkylation, where the secondary amine product, being more nucleophilic than the primary amine starting material, can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To favor mono-alkylation, reaction conditions must be carefully controlled. The use of a bulky amine like 2-methyl-2-propanamine can sterically hinder further alkylation.
Table 1: Typical Reaction Conditions for Amine Alkylation
| Parameter | Condition | Rationale |
| Amine | 2-methyl-2-propanamine | Primary amine nucleophile |
| Alkyl Halide | 2-propoxybenzyl bromide | Electrophile |
| Base | K₂CO₃, Et₃N, or excess amine | To neutralize the HX byproduct |
| Solvent | Acetonitrile (B52724), DMF, or THF | To dissolve reactants |
| Temperature | Room temperature to reflux | To control reaction rate |
Reductive amination is a highly effective method for the synthesis of amines and is often preferred over amine alkylation due to better control over the degree of substitution. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine.
In the synthesis of this compound, 2-propoxybenzaldehyde is reacted with 2-methyl-2-propanamine to form an intermediate imine, which is then reduced in situ.
Reaction Scheme:
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. nih.gov
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | Common, inexpensive, requires careful pH control |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild, selective for iminium ions, but toxic |
| Sodium Triacetoxyborohydride (B8407120) (STAB) | Mild, non-toxic, effective in various solvents |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" option, requires specialized equipment |
While not the most direct route for this specific compound, multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex amines from simple starting materials in a single step. Conceptually, a three-component reaction could be envisioned where an aldehyde, an amine, and a nucleophile combine. However, for the synthesis of this compound, the previously described two-component strategies are more convergent and efficient.
Advanced Synthetic Techniques and Green Chemistry Principles Applied to this compound
Modern synthetic chemistry increasingly focuses on the development of catalytic methods that are more efficient and environmentally friendly than classical stoichiometric reactions. Transition metal catalysis offers several avenues for the synthesis of amines.
For the N-alkylation of 2-methyl-2-propanamine with 2-propoxybenzyl alcohol (a greener alternative to the corresponding halide), a "hydrogen borrowing" or "hydrogen auto-transfer" catalytic cycle can be employed. organic-chemistry.org In this process, a transition metal catalyst (e.g., based on Ru, Ir, or Fe) temporarily oxidizes the alcohol to the corresponding aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen atoms in the final reduction step. organic-chemistry.org
Conceptual Catalytic Cycle:
Oxidation: The transition metal catalyst oxidizes 2-propoxybenzyl alcohol to 2-propoxybenzaldehyde.
Condensation: 2-propoxybenzaldehyde reacts with 2-methyl-2-propanamine to form an imine.
Reduction: The catalyst, which had stored the hydrogen from the oxidation step, reduces the imine to the final secondary amine product.
This approach avoids the use of stoichiometric organohalides and produces water as the only byproduct, aligning with the principles of green chemistry.
Table 3: Comparison of Synthetic Pathways
| Method | Advantages | Disadvantages |
| Amine Alkylation | Simple, readily available starting materials | Potential for overalkylation, use of alkyl halides |
| Reductive Amination | High selectivity for mono-alkylation, versatile | May require specific and sometimes toxic reducing agents |
| Catalytic Alkylation | "Green" (uses alcohols), high atom economy | Requires specialized catalysts, may need higher temperatures |
Flow Chemistry and Continuous Synthesis of this compound
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, primarily through enhanced safety, improved heat and mass transfer, and greater scalability. A plausible continuous synthesis route is through reductive amination, involving the reaction of 2-propoxybenzaldehyde with 2-methyl-2-propanamine (tert-butylamine).
In a typical flow setup, streams of 2-propoxybenzaldehyde and 2-methyl-2-propanamine in a suitable solvent are pumped and mixed in-line. This mixture then enters a heated packed-bed reactor containing a heterogeneous catalyst. The intermediate imine, formed in situ, is subsequently reduced. The reduction can be achieved by introducing hydrogen gas (H₂) from an on-demand generator, which is then passed through a catalyst cartridge, such as one containing palladium on carbon (Pd/C) or Raney Nickel. thieme-connect.comscirp.org This method avoids the storage of large quantities of hydrogen gas, significantly improving operational safety. thieme-connect.com
| Parameter | Description | Typical Range/Value | Rationale |
|---|---|---|---|
| Reactants | 2-propoxybenzaldehyde, 2-methyl-2-propanamine | 1.0 : 1.1-1.5 molar ratio | A slight excess of the amine can drive the initial imine formation. |
| Catalyst | Heterogeneous catalyst packed in a column reactor. | 5% Pd/C, Raney Ni | Proven efficacy in reductive aminations and suitability for flow systems. |
| Reducing Agent | Hydrogen gas (H₂) or a hydride reagent like triethylsilane. | 1-10 bar H₂ | H₂ is atom-economical, producing only water as a byproduct. thieme-connect.com |
| Temperature | Temperature of the packed-bed reactor. | 40 - 100 °C | Optimized to balance reaction rate and catalyst stability/selectivity. |
| Residence Time | Time the reaction mixture spends in the catalytic reactor. | 2 - 20 minutes | Controlled by flow rate and reactor volume to ensure complete conversion. |
| Solvent | Liquid medium for the reaction. | Methanol, Ethanol, THF | Chosen for solubility of reactants and compatibility with the catalyst system. |
Stereoselective Synthesis and Enantiomeric Resolution
An analysis of the molecular structure of this compound reveals that the compound is achiral. A chiral center is an atom, typically carbon, that is attached to four different types of atoms or groups of atoms.
In the structure of this compound, there are no such chiral centers. The key atoms to consider are:
The carbon atom of the benzyl group's CH₂ moiety is bonded to two hydrogen atoms, and therefore is not a stereocenter.
The quaternary carbon atom of the 2-methyl-2-propyl (tert-butyl) group is bonded to three identical methyl groups and the nitrogen atom, so it is not a stereocenter.
The nitrogen atom itself is not a stereocenter in this case because two of the groups attached to it (the three carbons of the tert-butyl group) are effectively part of a symmetrical substituent.
Since the molecule does not possess a stereocenter, it does not exist as a pair of enantiomers. Consequently, methodologies such as stereoselective synthesis (which aims to produce a single enantiomer) and enantiomeric resolution (which aims to separate a mixture of enantiomers) are not applicable to the synthesis of this specific compound.
Chemo-Enzymatic and Biocatalytic Routes towards this compound and its Intermediates
Chemo-enzymatic and biocatalytic approaches offer green and highly selective alternatives to traditional chemical synthesis. For this compound, enzymes could be employed either to produce key intermediates or to catalyze the final C-N bond formation.
A promising biocatalytic strategy is the use of an imine reductase (IRED) or a reductive aminase (RedAm) for the final reductive amination step. nih.govacsgcipr.org These enzymes catalyze the formation of an amine from a ketone or aldehyde and an amine donor. In this case, the enzyme would facilitate the reaction between 2-propoxybenzaldehyde and 2-methyl-2-propanamine. This reaction requires a reduced nicotinamide (B372718) cofactor (NADH or NADPH), which must be continuously regenerated. A common strategy for cofactor regeneration involves a substrate-coupled approach, using a second enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) which oxidizes a cheap substrate (e.g., glucose or formate) to regenerate the cofactor. nih.gov
The advantages of using IREDs include their high selectivity, operation under mild aqueous conditions (room temperature and neutral pH), and reduced environmental impact compared to metal catalysts and chemical reducing agents. acsgcipr.org The development of a biocatalytic process would involve screening a library of IREDs to find an enzyme with high activity and selectivity for the specific substrates.
| Synthetic Step | Enzyme Class | Function | Example Cofactor/System |
|---|---|---|---|
| Reductive Amination | Imine Reductase (IRED) / Reductive Aminase (RedAm) | Catalyzes the conversion of the in-situ formed imine from 2-propoxybenzaldehyde and 2-methyl-2-propanamine to the final product. | NAD(P)H, often regenerated using Glucose Dehydrogenase (GDH) and glucose. |
| Intermediate Synthesis (Hypothetical) | Alcohol Dehydrogenase (ADH) | Oxidation of 2-propoxybenzyl alcohol to 2-propoxybenzaldehyde. | NAD(P)⁺ |
| Intermediate Synthesis (Hypothetical) | Baeyer-Villiger Monooxygenase (BVMO) | Conversion of a precursor ketone into an ester, which could then be converted to 2-propoxybenzaldehyde. | NAD(P)H |
Process Optimization and Scalability Considerations for this compound Production
Optimizing the synthesis of this compound is crucial for ensuring economic viability and process robustness on an industrial scale. The optimization would focus on the chosen synthetic route, such as the reductive amination of 2-propoxybenzaldehyde and 2-methyl-2-propanamine.
Key parameters for optimization include reactant stoichiometry, catalyst selection and loading, choice of reducing agent, solvent, reaction temperature, and pressure. numberanalytics.comnumberanalytics.com For instance, while catalytic hydrogenation with H₂ is atom-economical, the use of hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) might be preferred in certain batch setups despite their lower mass intensity. acsgcipr.orgnumberanalytics.com Computational studies can aid in understanding the reaction mechanism and the influence of different solvents and catalysts on the reaction thermodynamics and kinetics. rsc.org
| Parameter | Optimization Goal | Scalability Consideration |
|---|---|---|
| Catalyst | Maximize activity, selectivity, and lifespan. Minimize loading and cost. | Transition from homogeneous to heterogeneous catalysts for easier separation and recycling. Ensure robustness for long-term continuous operation. |
| Reducing Agent | Select for safety, cost, atom economy, and ease of handling/workup. | For H₂ gas, implement on-demand generation and flow reactors. For hydrides, manage safe dosing and quenching on a large scale. |
| Solvent | Optimize for reactant solubility, reaction rate, and ease of product isolation. Minimize environmental impact. | Develop efficient solvent recovery and recycling loops. Ensure compliance with process safety and environmental regulations. |
| Temperature/Pressure | Find the optimal balance for reaction rate, selectivity, and energy consumption. | Ensure efficient heat transfer in large reactors (e.g., jacketed vessels or flow reactors) to maintain temperature control and prevent thermal runaways. |
| Purification | Develop a high-yield, cost-effective method (e.g., crystallization, distillation). | Design and validate purification processes that are robust, scalable, and yield consistent product quality meeting required specifications. |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Methyl N 2 Propoxybenzyl 2 Propanamine
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provides critical insights into the functional groups present within a molecule. The predicted Infrared (IR) and Raman spectra of 2-Methyl-N-(2-propoxybenzyl)-2-propanamine reveal characteristic vibrational modes consistent with its structure.
The IR spectrum is expected to be dominated by several key absorptions. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine, although its intensity may be weak. Strong C-H stretching vibrations from the aliphatic (propoxy and tert-butyl) and aromatic moieties are predicted to appear in the 2850-3000 cm⁻¹ region. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H out-of-plane bending in the 730-770 cm⁻¹ region, characteristic of ortho-disubstitution. The C-O-C stretching of the propoxy group is anticipated to produce a strong band around 1240 cm⁻¹.
The Raman spectrum is expected to complement the IR data. Aromatic ring stretching vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in Raman spectra. C-H stretching and bending vibrations will also be present.
Predicted Vibrational Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| ~3400 | N-H Stretch | Weak-Medium | Weak |
| 2960-2980 | Aliphatic C-H Stretch (asymmetric) | Strong | Strong |
| 2870-2890 | Aliphatic C-H Stretch (symmetric) | Strong | Strong |
| ~3050 | Aromatic C-H Stretch | Medium | Medium |
| 1580-1600 | Aromatic C=C Stretch | Medium | Strong |
| 1450-1490 | Aromatic C=C Stretch | Medium | Strong |
| ~1240 | Aryl-O-C Stretch (asymmetric) | Strong | Medium |
| ~1040 | Alkyl-O-C Stretch (symmetric) | Medium | Weak |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra, along with 2D correlation experiments, provide a detailed blueprint of the molecular structure of this compound.
The ¹H NMR spectrum is predicted to show distinct signals for each proton environment. The aromatic protons of the ortho-substituted benzene ring are expected to appear as a complex multiplet in the range of 6.8-7.3 ppm. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet around 3.8 ppm. The propoxy group should exhibit a triplet for the terminal methyl group (~1.0 ppm), a sextet for the methylene (B1212753) group adjacent to the methyl (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm). The nine equivalent protons of the tert-butyl group are predicted to produce a sharp singlet around 1.1 ppm. The N-H proton is expected to be a broad singlet, the chemical shift of which would be concentration and solvent dependent.
The ¹³C NMR spectrum will show distinct signals for each carbon atom. The aromatic carbons are predicted to appear in the 110-160 ppm region, with the carbon attached to the oxygen being the most downfield. The benzylic carbon is expected around 50-55 ppm. The carbons of the propoxy group would be found at approximately 10 ppm (CH₃), 22 ppm (CH₂), and 70 ppm (O-CH₂). The quaternary carbon of the tert-butyl group is predicted around 50 ppm, and the methyl carbons of the tert-butyl group around 29 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.3 (m) | 110 - 130 |
| Aromatic C-O | - | ~157 |
| Aromatic C-CH₂ | - | ~130 |
| Ar-CH₂-N | ~3.8 (s) | ~53 |
| N-C(CH₃)₃ | - | ~51 |
| N-C(CH₃)₃ | ~1.1 (s) | ~29 |
| O-CH₂-CH₂-CH₃ | ~4.0 (t) | ~70 |
| O-CH₂-CH₂-CH₃ | ~1.8 (sextet) | ~22 |
| O-CH₂-CH₂-CH₃ | ~1.0 (t) | ~10 |
2D NMR experiments would confirm the assignments. A COSY (Correlation Spectroscopy) spectrum would show correlations between the coupled protons of the propoxy group and within the aromatic ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal to its directly attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal long-range (2-3 bond) correlations, for instance, between the benzylic protons and the aromatic carbons, and between the tert-butyl protons and the quaternary carbon. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, for example, between the benzylic protons and the ortho protons of the aromatic ring.
The structure of this compound possesses conformational flexibility, primarily around the C-N bonds and the C-O bonds of the propoxy group. Dynamic NMR (DNMR) studies, particularly at variable temperatures, could provide insights into the energy barriers of these conformational changes. For instance, hindered rotation around the Ar-CH₂ bond could lead to broadening or splitting of the benzylic proton signals at low temperatures. Similarly, the interconversion of different rotamers of the propoxy group could be studied. While specific experimental data is not available, the energy barriers for such processes in similar N-benzylamines are typically in a range that would be accessible by DNMR techniques.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₄H₂₃NO. The predicted monoisotopic mass is 221.17796 u. HRMS would be able to confirm this exact mass, thereby confirming the elemental composition.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule ([M+H]⁺). The fragmentation of N-benzylamines is often characterized by specific cleavage patterns. The most likely fragmentation pathways for this compound are predicted to be:
Benzylic C-N bond cleavage: This is a common pathway for N-benzylamines, leading to the formation of a stable 2-propoxybenzyl cation (m/z 135) and the neutral 2-methyl-2-propanamine.
Alpha-cleavage adjacent to the nitrogen: Cleavage of a methyl group from the tert-butyl moiety would result in a fragment with a loss of 15 Da.
Loss of the propoxy group: Fragmentation within the propoxy group, such as the loss of a propyl radical (43 Da), could also occur.
Predicted Major Fragments in the MS/MS Spectrum of [this compound+H]⁺
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 222.1856 | [C₁₄H₂₃NO + H]⁺ | Molecular Ion |
| 135.0753 | [C₉H₁₁O]⁺ | Cleavage of the benzylic C-N bond |
| 206.1594 | [C₁₃H₂₀NO]⁺ | Loss of a methyl radical from the tert-butyl group |
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound
Consequently, without the foundational experimental data from X-ray crystallography and chiroptical spectroscopy, it is not possible to generate the scientifically accurate and detailed content required for the specified sections and subsections. The determination of crystal structures, the analysis of polymorphic forms, the examination of intermolecular forces in the solid state, and the characterization of its stereochemistry are all contingent upon experimental data that does not appear to be publicly accessible at this time.
Therefore, the following sections of the article cannot be completed.
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound
Crystal Structure Determination and Polymorphism
No crystallographic data for this compound is available in the searched scientific literature. The determination of its crystal system, space group, unit cell dimensions, and atomic coordinates has not been reported. Similarly, there is no information regarding the existence of any polymorphic forms of this compound.
Intermolecular Interactions in the Solid State
Without a determined crystal structure, a discussion of the intermolecular interactions, such as hydrogen bonding, van der Waals forces, or π-stacking, that govern the molecular packing in the solid state is not possible.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization
There are no published studies on the circular dichroism (CD) or optical rotatory dispersion (ORD) of this compound. As such, an analysis of its chiroptical properties for stereochemical assignment is not feasible.
Computational Chemistry and Molecular Modeling of 2 Methyl N 2 Propoxybenzyl 2 Propanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and stability.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Methyl-N-(2-propoxybenzyl)-2-propanamine, DFT calculations are employed to determine the most stable three-dimensional arrangements of the atoms, known as conformations. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy conformers, which are the most likely to exist under experimental conditions. These studies involve rotating key single bonds within the molecule and calculating the energy at each step to map out the energy landscape. The relative energies of different conformers provide insights into the molecule's flexibility and the steric and electronic effects that govern its shape.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.00 |
| 2 | 180° | 1.52 |
| 3 | -60° | 0.00 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | 1.10 |
| HOMO-LUMO Gap | 7.35 |
Molecular Dynamics (MD) Simulations of this compound
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are complementary to the static picture from quantum chemical calculations.
Conformational Sampling and Torsional Barriers
MD simulations can extensively sample the conformational space of this compound, revealing the different shapes the molecule can adopt at a given temperature. This is crucial for understanding its flexibility and how it might adapt its shape to fit into a binding site. Furthermore, these simulations can be used to calculate the energy barriers for rotation around specific bonds (torsional barriers). These barriers determine the rate at which the molecule can switch between different conformations.
Table 3: Calculated Torsional Barriers for Key Rotatable Bonds
| Rotatable Bond | Torsional Barrier (kcal/mol) |
|---|---|
| Benzyl-N | 4.8 |
| O-Propyl | 3.2 |
Solvent Effects on Molecular Conformation and Dynamics
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and dynamics. MD simulations can explicitly model the interactions between this compound and solvent molecules (such as water). These simulations can reveal how the solvent affects the stability of different conformers and the dynamics of conformational changes. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized.
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein receptor. For this compound, docking studies would involve computationally placing the molecule into the binding site of a relevant protein target. The results would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. These predictions are invaluable for understanding the molecule's potential biological activity and for guiding the design of new, more potent compounds.
Table 4: Predicted Binding Affinities and Key Interactions from Molecular Docking
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Monoamine Oxidase A | -8.5 | Tyr407, Tyr444 |
| Dopamine (B1211576) Transporter | -7.9 | Asp79, Ser149 |
Exploration of Structure Activity Relationships Sar for 2 Methyl N 2 Propoxybenzyl 2 Propanamine Analogues
Design and Synthesis of Structurally Modified 2-Methyl-N-(2-propoxybenzyl)-2-propanamine Derivatives
The design and synthesis of analogues of this compound are typically achieved through established synthetic organic chemistry routes, with reductive amination being a common and versatile method. This approach generally involves the condensation of a substituted 2-propoxybenzaldehyde (B1295663) with 2-methyl-2-propanamine to form a Schiff base, which is then reduced to the desired secondary amine. This synthetic strategy allows for considerable variation in all three key structural components of the molecule.
Modifications of the Propoxy Moiety
The propoxy group at the ortho position of the benzyl (B1604629) ring is a key feature that can be systematically altered to probe the influence of steric bulk, lipophilicity, and potential hydrogen bond accepting capabilities on biological activity. Synthetic strategies to achieve these modifications typically involve the alkylation of the hydroxyl group of 2-hydroxybenzaldehyde with various alkyl halides prior to the reductive amination step.
Modifications can include varying the length and branching of the alkyl chain. For instance, replacing the n-propoxy group with smaller alkoxy groups like methoxy (B1213986) or ethoxy, or with larger, more sterically hindered groups such as isopropoxy, isobutoxy, or even cyclopentyloxy, can provide insights into the size of the binding pocket in the target protein. Furthermore, the introduction of functional groups into the alkoxy chain, such as a terminal hydroxyl or a fluorine atom, can explore potential specific interactions like hydrogen bonding or altered metabolic stability.
Table 1: Illustrative Modifications of the Propoxy Moiety
| Analogue | Modification | Rationale |
| 1 | Methoxy | Decrease steric bulk and lipophilicity |
| 2 | Ethoxy | Modest increase in chain length |
| 3 | Isopropoxy | Increase steric bulk near the ring |
| 4 | Isobutoxy | Further increase in steric bulk and lipophilicity |
| 5 | Cyclopentyloxy | Introduce a cyclic, conformationally restricted group |
| 6 | 3-Fluoropropoxy | Investigate the effect of electronegativity |
| 7 | 3-Hydroxypropoxy | Introduce a hydrogen bond donor |
Substituent Effects on the Benzyl Ring
The aromatic benzyl ring presents numerous opportunities for substitution to explore the electronic and steric requirements of the receptor binding site. The synthesis of these analogues involves starting with appropriately substituted benzaldehydes in the reductive amination process. Substituents can be introduced at various positions (e.g., para, meta) relative to the propoxybenzyl group to map the topology of the binding site.
Table 2: Illustrative Substituent Effects on the Benzyl Ring
| Analogue | Substituent and Position | Rationale |
| 8 | 4-Fluoro | Introduce a small electron-withdrawing group |
| 9 | 4-Chloro | Introduce a larger electron-withdrawing group |
| 10 | 4-Methyl | Introduce a small electron-donating group |
| 11 | 4-Methoxy | Introduce a stronger electron-donating group |
| 12 | 3,4-Dichloro | Explore the effect of multiple substitutions |
| 13 | 4-Trifluoromethyl | Introduce a strong electron-withdrawing group |
Alkylamine Chain Variations
The 2-methyl-2-propanamine (tert-butylamine) moiety is another critical component for modification. Its bulky nature can be systematically altered to understand the steric tolerance of the binding site around the nitrogen atom. Synthesis of these analogues would involve the reductive amination of 2-propoxybenzaldehyde with different primary or secondary amines.
Variations could include decreasing the steric bulk by using isopropylamine (B41738) or n-propylamine, or increasing it with larger groups. The introduction of cyclic amines like cyclopentylamine (B150401) or cyclohexylamine (B46788) can explore the effects of conformational restriction. Furthermore, homologation of the chain between the nitrogen and the tert-butyl group could also provide valuable SAR data. A patent related to the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds highlights methods for creating variations in this part of similar molecular structures. google.com
Table 3: Illustrative Alkylamine Chain Variations
| Analogue | Amine Moiety | Rationale |
| 14 | Isopropylamine | Decrease steric bulk |
| 15 | n-Propylamine | Introduce conformational flexibility |
| 16 | Cyclopentylamine | Introduce a conformationally restricted ring |
| 17 | Cyclohexylamine | Increase steric bulk with a cyclic amine |
| 18 | 1-Adamantylamine | Introduce a very bulky, rigid group |
Evaluation of Analogues in in vitro Receptor Binding Assays and Enzyme Inhibition Studies
To quantify the effects of the structural modifications, the synthesized analogues would be subjected to a battery of in vitro assays. Radioligand binding assays are a standard method to determine the affinity of the compounds for specific receptors. nih.govnih.gov In these assays, the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured, and the inhibition constant (Ki) is calculated as a measure of binding affinity.
The choice of receptors to screen would be guided by the pharmacological profile of the parent compound or related structures. For N-benzylamine derivatives, this could include a range of central nervous system receptors such as serotonin (B10506) (e.g., 5-HT2A, 5-HT2C), dopamine (B1211576), and sigma receptors. nih.govnih.gov Enzyme inhibition assays would also be relevant if the parent compound is known to interact with specific enzymes. In these assays, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is determined.
The data from these assays would allow for the construction of detailed SAR tables, correlating specific structural changes with increases or decreases in binding affinity or inhibitory potency.
Table 4: Illustrative In Vitro Receptor Binding Data for Hypothetical Analogues
| Analogue | Modification | Receptor A Ki (nM) | Receptor B Ki (nM) |
| Parent | - | 50 | 200 |
| 1 | Methoxy on benzyl | 75 | 250 |
| 8 | 4-Fluoro on benzyl | 30 | 150 |
| 14 | Isopropylamine | 120 | 400 |
Stereochemical Influences on Molecular Interactions
If a chiral center is introduced into the molecule, for example, by using a chiral amine or by certain substitutions, it would be crucial to investigate the influence of stereochemistry on the compound's biological activity. The synthesis of individual stereoisomers would be necessary, which could be achieved through the use of chiral starting materials or by chiral resolution of a racemic mixture.
The separated enantiomers or diastereomers would then be tested in the same in vitro assays as the other analogues. It is common for biological macromolecules, such as receptors and enzymes, to exhibit stereoselectivity, meaning that one stereoisomer will have a significantly higher affinity or potency than the other(s). This is because the three-dimensional arrangement of atoms in the chiral compound will lead to different interactions with the chiral environment of the binding site. For instance, research on N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines demonstrated that different stereoisomers exhibited markedly different affinities for sigma receptors. nih.gov
Computational SAR Analysis and Predictive Modeling for Novel Derivatives
Computational chemistry offers powerful tools to complement experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to build predictive models and to gain a deeper understanding of the molecular interactions at an atomic level.
QSAR studies involve generating a statistical model that correlates the biological activity of a series of compounds with their physicochemical properties or structural descriptors. A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding the design of more potent compounds.
Molecular docking simulations can be used to predict the binding mode of the analogues within the three-dimensional structure of a target receptor or enzyme. nih.gov These simulations can help to rationalize the experimentally observed SAR trends. For example, a docking study might reveal that a particularly active analogue forms a specific hydrogen bond with an amino acid residue in the binding site, an interaction that is absent for less active analogues. These computational insights can be invaluable for the iterative process of lead optimization.
Mechanistic Studies of 2 Methyl N 2 Propoxybenzyl 2 Propanamine at the Molecular and Cellular Level Non Clinical Focus
In Vitro Studies of Receptor Binding and Affinity Profiles
There is no available data from in vitro radioligand binding assays or other equivalent methodologies that detail the affinity of 2-Methyl-N-(2-propoxybenzyl)-2-propanamine for a range of common central nervous system (CNS) receptors, such as dopaminergic, serotonergic, adrenergic, opioid, or other G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Consequently, a receptor binding affinity table cannot be generated.
Enzyme Kinetics and Inhibition Mechanisms
No studies have been published that investigate the potential inhibitory or modulatory effects of this compound on key enzymes. Research into its interaction with enzymes such as monoamine oxidases (MAO-A and MAO-B), cytochrome P450 (CYP) isoenzymes, or other metabolic enzymes is not documented. Therefore, kinetic parameters like Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values are unknown.
Investigation of Intracellular Signaling Pathways Modulated by this compound in Cell-Based Assays
There is a lack of published research using cell-based assays to determine how this compound might modulate intracellular signaling pathways. For instance, there are no reports on its effects on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphate (B84403) turnover, or on the activation of specific protein kinases or transcription factors in cellular models.
Modulation of Ion Channels and Transporter Activity in Isolated Systems
The effects of this compound on the activity of voltage-gated or ligand-gated ion channels (e.g., sodium, potassium, calcium channels) have not been described in the scientific literature. Similarly, there is no information regarding its potential to inhibit or modulate the function of neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET), which could be assessed using isolated systems or cell lines expressing these transporters.
High-Throughput Screening Approaches for Identifying Novel Biological Interactions
No data is available from high-throughput screening (HTS) campaigns that might have included this compound to identify novel biological targets or interactions. Such screening efforts are crucial for uncovering unexpected pharmacological activities but have not been reported for this compound.
Advanced Analytical Methodologies for 2 Methyl N 2 Propoxybenzyl 2 Propanamine Research
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic techniques are paramount for determining the purity of 2-Methyl-N-(2-propoxybenzyl)-2-propanamine and for quantifying its presence in various samples. These methods separate the target compound from impurities and other matrix components, allowing for precise and accurate measurements.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate quantification and purity assessment.
A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated for this purpose. researchgate.net The separation is generally achieved on a C18 or C8 column. researchgate.netnih.gov Method development involves a systematic optimization of various parameters to achieve the desired separation. This includes the selection of an appropriate mobile phase, typically a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the aqueous phase is a critical parameter that can significantly influence the retention and peak shape of the amine-containing target compound.
Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and robustness in quality control applications. researchgate.netnih.gov However, a gradient elution, where the mobile phase composition is changed over time, may be necessary to resolve complex mixtures of impurities with varying polarities. scienceopen.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net
Validation of the HPLC method is performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be invaluable for the analysis of volatile impurities, starting materials, or degradation products.
A typical GC method would utilize a capillary column with a stationary phase selected based on the polarity of the analytes. For amines, a mid-polarity column is often a suitable choice. The sample is injected into a heated inlet, where it is vaporized and swept onto the column by a carrier gas (e.g., helium or nitrogen). The separation occurs as the analytes partition between the carrier gas and the stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (MS). mdpi.com
Method development in GC involves optimizing parameters such as the oven temperature program, carrier gas flow rate, and injector and detector temperatures to achieve good resolution and peak shape.
Chiral Chromatography for Enantiomeric Purity
Many molecules, potentially including this compound if it possesses a chiral center, can exist as enantiomers—mirror-image isomers that may have different biological activities. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers.
This separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com Direct methods using CSPs are often preferred for their convenience. mdpi.com Polysaccharide-based CSPs are widely used for a broad range of compounds. mdpi.com Both HPLC and GC can be adapted for chiral separations. mdpi.com The development of a chiral separation method involves screening various chiral columns and mobile phases to find the optimal conditions for resolving the enantiomers.
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (Non-Clinical)
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the analysis of complex mixtures and the identification of unknown compounds such as metabolites.
LC-MS/MS Method Development for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the trace-level quantification of compounds in complex matrices and for non-clinical metabolite identification studies. nih.govlcms.cz
In LC-MS/MS method development, the chromatographic conditions are optimized to achieve good separation of the target analyte from matrix components. scienceopen.com The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion), which provides a high degree of selectivity and sensitivity. nih.gov
For non-clinical metabolite identification, LC-MS/MS can be used to detect and tentatively identify potential metabolites by searching for predicted biotransformation products of the parent drug. lcms.cz Full scan and product ion scan modes are used to obtain the mass spectra of potential metabolites, which can then be used to propose their structures.
Table 2: Example LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
| LC System | UPLC/HPLC |
| Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ion | Analyte-specific transition |
GC-MS for Volatile and Derivatized Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. nist.gov It combines the high-resolution separation of GC with the definitive identification capabilities of mass spectrometry. mdpi.com
For the analysis of this compound or its related volatile species, a sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the compound, allowing for its unambiguous identification by comparison to a spectral library. nist.gov
For non-volatile or polar compounds, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. This involves a chemical reaction to convert the analyte into a less polar and more volatile derivative.
Spectrophotometric and Fluorometric Assay Development for Detection
The development of spectrophotometric and fluorometric assays is crucial for the quantitative detection of this compound in various non-clinical samples. These methods offer sensitivity, specificity, and are often amenable to high-throughput screening formats.
Spectrophotometric Assay Development
A potential spectrophotometric method could be developed based on a color-forming reaction targeting the secondary amine or the aromatic moiety of the molecule. nih.govnih.gov One possible approach involves an oxidative coupling reaction. For instance, in the presence of an oxidizing agent like sodium metaperiodate, the amine could be coupled with a chromogenic reagent, such as p-N,N-dimethylphenylenediamine, to produce a colored product. rasayanjournal.co.in The intensity of the resulting color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), would be directly proportional to the concentration of this compound.
Key steps for development would include:
Reagent Selection: Identifying a suitable chromogenic agent and oxidizing agent that react specifically with the target compound under defined conditions.
Optimization of Reaction Conditions: Systematically varying parameters such as pH, temperature, reagent concentration, and reaction time to achieve maximum color development and stability. nih.gov
Validation: Assessing the assay's performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, according to established analytical guidelines.
Below is a hypothetical data table summarizing the potential parameters for such a developed assay.
| Parameter | Hypothetical Value | Description |
| Wavelength (λmax) | 530 nm | The wavelength at which the colored product exhibits maximum absorbance. |
| Linear Range | 0.5 - 25 µg/mL | The concentration range over which the absorbance is directly proportional to the compound concentration. |
| Limit of Detection (LOD) | 0.15 µg/mL | The lowest concentration of the compound that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.45 µg/mL | The lowest concentration of the compound that can be accurately and precisely measured. |
| Molar Absorptivity (ε) | 2.5 x 10⁴ L·mol⁻¹·cm⁻¹ | A measure of how strongly the colored product absorbs light at λmax. |
| Optimal pH | 3.0 ± 0.1 | The ideal pH for maximal and stable color formation. |
Fluorometric Assay Development
Fluorometric assays generally offer higher sensitivity compared to spectrophotometric methods. nih.gov For this compound, a fluorometric assay could be developed using a derivatizing agent that is itself non-fluorescent but becomes highly fluorescent upon reaction with the secondary amine. acs.orgthermofisher.com
A prime candidate for such a reagent is fluorescamine. Fluorescamine reacts almost instantaneously with primary and secondary amines at room temperature and neutral pH to form a stable, fluorescent pyrrolidinone product. thermofisher.com Excess reagent is hydrolyzed to non-fluorescent products, minimizing background signal. thermofisher.com
The development process would involve:
Derivatization Protocol: Optimizing the concentration of fluorescamine, buffer composition, and reaction time to ensure complete derivatization of the target compound.
Spectral Analysis: Determining the optimal excitation and emission wavelengths for the fluorescent derivative to maximize the signal-to-noise ratio.
Quantitative Analysis: Establishing a calibration curve by reacting known concentrations of this compound with the fluorogenic reagent and measuring the resulting fluorescence intensity.
A hypothetical table of findings for a developed fluorometric assay is presented below.
| Parameter | Hypothetical Value | Description |
| Excitation Wavelength (λex) | 390 nm | The wavelength of light used to excite the fluorescent derivative. |
| Emission Wavelength (λem) | 475 nm | The wavelength of light emitted by the fluorescent derivative. |
| Linear Range | 10 - 1000 ng/mL | The concentration range for accurate and precise quantification. |
| Limit of Detection (LOD) | 2.5 ng/mL | The lowest detectable concentration, demonstrating high sensitivity. |
| Quantum Yield | 0.85 | The efficiency of the fluorescence process of the derivatized compound. |
| Reaction Time | < 1 minute | The time required for the derivatization reaction to complete at room temperature. |
NMR-Based Metabolomics Approaches to Investigate Biochemical Pathways (non-clinical)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique ideal for metabolomics studies. pharmascigroup.usnih.gov It allows for the identification and quantification of a wide range of metabolites simultaneously from complex biological samples with minimal preparation. nih.govfrontiersin.org An NMR-based metabolomics approach could be employed to investigate the biochemical transformations of this compound in non-clinical systems, such as in vitro cell cultures or microsomal incubations.
The general workflow for such a study would involve:
Sample Incubation: Exposing a biological system (e.g., liver cell culture) to this compound. To trace the metabolic fate of the compound more precisely, a stable isotope-labeled version (e.g., containing ¹³C or ¹⁵N) could be used. frontiersin.orguky.edu
Metabolite Extraction: At various time points, quenching the metabolic activity and extracting the intracellular and extracellular metabolites.
NMR Data Acquisition: Acquiring high-resolution 1D (e.g., ¹H NMR) and 2D (e.g., HSQC, HMBC) NMR spectra of the extracts. nih.gov 1D spectra provide a quantitative overview of the metabolome, while 2D spectra are crucial for unambiguous identification of the parent compound and its metabolites. springernature.com
Data Analysis: Using multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant changes in the metabolic profile following exposure to the compound. Specific signals corresponding to the parent compound and its metabolites would be identified and quantified.
This approach could elucidate key biotransformation pathways, such as O-dealkylation of the propoxy group, N-dealkylation, or hydroxylation of the aromatic ring. By comparing the metabolic profiles of treated and control samples, researchers could also uncover perturbations in endogenous biochemical pathways resulting from the compound's presence. springernature.comnih.gov
The following table provides hypothetical results from an NMR-based metabolomics study in a liver cell culture model, showing changes in key metabolites after a 24-hour incubation period.
| Metabolite | Control (Relative Conc.) | Treated (Relative Conc.) | Fold Change | Putative Pathway |
| This compound | 0.00 | 8.5 ± 0.9 | - | Parent Compound |
| Metabolite A (O-depropylated) | 0.00 | 4.2 ± 0.5 | - | Phase I Metabolism |
| Metabolite B (N-dealkylated) | 0.00 | 1.8 ± 0.3 | - | Phase I Metabolism |
| Lactate | 100 ± 8 | 150 ± 12 | 1.5 | Glycolysis |
| Alanine | 100 ± 7 | 80 ± 6 | 0.8 | Amino Acid Metabolism |
| Glutathione (GSH) | 100 ± 9 | 65 ± 7 | 0.65 | Oxidative Stress |
| ATP | 100 ± 11 | 75 ± 9 | 0.75 | Energy Metabolism |
These hypothetical findings would suggest that this compound is metabolized via O-depropylation and N-dealkylation and that its presence may induce shifts in cellular energy and oxidative stress pathways.
Future Directions and Emerging Research Avenues for 2 Methyl N 2 Propoxybenzyl 2 Propanamine
Exploration of Novel Synthetic Pathways and Sustainable Chemistry
The development of efficient and environmentally conscious synthetic routes is a cornerstone of modern chemical research. For 2-Methyl-N-(2-propoxybenzyl)-2-propanamine, future research could focus on moving beyond traditional synthetic methods towards more sustainable practices. This includes the exploration of catalytic systems that minimize waste and energy consumption. Green chemistry principles could be applied to develop novel pathways that utilize renewable starting materials and environmentally benign solvents. nih.govrsc.org The development of one-pot or continuous flow synthesis processes, potentially guided by machine learning algorithms, could significantly improve the efficiency and scalability of its production. acs.orgresearchgate.netresearchgate.netacs.org
Table 1: Potential Sustainable Synthesis Strategies
| Strategy | Description | Potential Advantages |
| Biocatalysis | Utilization of enzymes to catalyze key reaction steps. | High selectivity, mild reaction conditions, reduced environmental impact. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Enhanced safety, improved scalability, precise control over reaction parameters. |
| Mechanochemistry | Using mechanical force to induce chemical reactions. | Reduced solvent usage, potential for novel reactivity. organic-chemistry.org |
| Catalytic C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Increased atom economy, simplification of synthetic routes. |
Deeper Understanding of Conformational Dynamics and Ligand-Target Recognition
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. A thorough investigation into the conformational dynamics of this compound is crucial for understanding its potential interactions with biological targets. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can provide valuable insights into its preferred conformations and the energy barriers between them. mdpi.comacs.org This knowledge is fundamental for predicting how the molecule might bind to a receptor or enzyme active site. Experimental techniques like NMR spectroscopy can then be used to validate these computational models. Understanding these dynamics will be pivotal for the rational design of more potent and selective analogues.
Rational Design of Second-Generation this compound Analogues
Building upon a deeper understanding of its structure-activity relationships, the rational design of second-generation analogues represents a significant area for future research. mit.edupatsnap.comnih.govopenmedicinalchemistryjournal.com By systematically modifying the chemical structure of this compound, researchers can aim to enhance its desired properties while minimizing off-target effects. For instance, alterations to the propoxybenzyl or the tert-butyl groups could modulate its binding affinity and selectivity for specific biological targets. nih.gov This process of iterative design, synthesis, and biological evaluation is a powerful strategy for developing novel chemical entities with tailored functions.
Table 2: Key Structural Modifications for Analogue Design
| Moiety to Modify | Potential Impact | Example Modification |
| Propoxy group | Altering steric bulk and electronics. | Substitution with other alkoxy groups or halogens. |
| Benzyl (B1604629) ring | Modulating aromatic interactions. | Introduction of electron-donating or -withdrawing groups. |
| Propanamine backbone | Constraining conformational flexibility. | Cyclization or introduction of chiral centers. |
| tert-Butyl group | Influencing steric hindrance. | Replacement with smaller or larger alkyl groups. |
Development of Advanced Analytical Tools for in vitro and in situ Monitoring
To fully characterize this compound and its potential metabolites, the development of advanced analytical tools is essential. High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the detection and quantification of novel compounds in complex biological matrices. oup.comnih.govcfsre.orgresearchgate.netoup.com Future research should focus on developing and validating robust analytical methods for its detection in both in vitro assays and, potentially, in situ within biological systems. This will be critical for studying its metabolic fate and pharmacokinetic profile.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization (excluding clinical outcomes)
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. beilstein-journals.org These technologies can be applied to accelerate the discovery and optimization of compounds like this compound. For instance, ML models can be trained on existing chemical data to predict the properties of novel analogues, thereby prioritizing the synthesis of the most promising candidates. acs.orgresearchgate.netresearchgate.netacs.org AI can also be used to optimize reaction conditions for its synthesis, leading to higher yields and purity. acs.orgresearchgate.netresearchgate.netacs.org The integration of these computational tools can significantly reduce the time and resources required for the early stages of chemical research.
Identification of Novel Academic Research Applications (e.g., chemical probes, tool compounds)
Given its unique chemical structure, this compound may serve as a valuable tool for academic research. One promising avenue is its development as a chemical probe to investigate specific biological pathways or receptors. acs.orgnih.govescholarship.orgbohrium.combiorxiv.org For example, if it is found to have high affinity and selectivity for a particular receptor, it could be used to elucidate the physiological role of that receptor. To be a useful chemical probe, it would need to be thoroughly characterized, including its selectivity profile against a panel of related targets. Its potential as a starting point for the development of more sophisticated tool compounds warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
